5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine
Overview
Description
“5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C5H9N3S2 and a molecular weight of 175.28 . It is also known by its IUPAC name, 5-(ethylsulfanylmethyl)-1,3,4-thiadiazol-2-amine .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been discussed in various studies. For instance, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been used for the synthesis of related compounds . Another study discussed the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol in the presence of a catalytic amount of aqueous HCl .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,3,4-thiadiazole ring, which is a heterocyclic compound. The presence of the =N-C-S- moiety and strong aromaticity of the ring are essential for its biological activity .Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : A notable study describes the synthesis of 2-aminoaryl-1,3,4-thiadiazoles with substitutions at the 5-position, including methylsulfanyl and ethylsulfanyl derivatives, through a thermal 1,3-dipolar cycloaddition reaction. These compounds were tested for activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing tuberculosis treatments (Gobis, Foks, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
Antimicrobial and Antifungal Action : Another research effort extended derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine, showing promising antimicrobial and antifungal activities. These findings support the compound's use in developing new antimicrobial agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Applications in Materials Chemistry
- Organometallic Materials Engineering : Research on 1,3,4-thiadiazoles, including derivatives similar to 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine, has found applications in materials chemistry. These compounds serve as precursors for crystal engineering of organometallic materials, with studies demonstrating the ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core. This research underscores the compound's potential in designing new materials with specific electronic or structural properties (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk Yanov, Lis, & Mys Kiv, 2017).
Antioxidant and Anti-inflammatory Activities
- Pharmacological Properties : A study on 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives highlighted significant antioxidant and anti-inflammatory activities. Specifically, compounds like 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide and its analogs outperformed standard antioxidants like ascorbic acid, suggesting the potential for these derivatives in pharmacological applications (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).
Future Directions
The future directions for “5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. Given the wide range of activities exhibited by 1,3,4-thiadiazole compounds, there is potential for the development of new drugs and therapies .
Properties
IUPAC Name |
5-(ethylsulfanylmethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJDWJXIZXHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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